1,1-Dimethylindan-5,6-diol

Description

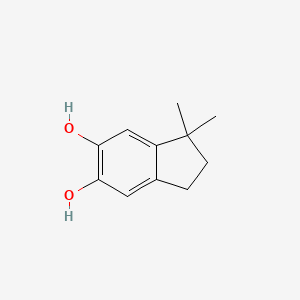

1,1-Dimethylindan-5,6-diol (CAS: 97337-98-9) is an alicyclic diol with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . Its structure comprises a bicyclic indan backbone substituted with two hydroxyl groups at the 5- and 6-positions and two methyl groups at the 1-position (Figure 1). This compound is primarily utilized in synthetic chemistry and materials science, though its biological activity remains less explored compared to natural diols.

Properties

CAS No. |

97337-98-9 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3,3-dimethyl-1,2-dihydroindene-5,6-diol |

InChI |

InChI=1S/C11H14O2/c1-11(2)4-3-7-5-9(12)10(13)6-8(7)11/h5-6,12-13H,3-4H2,1-2H3 |

InChI Key |

WITVSXXDJMKFFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=CC(=C(C=C21)O)O)C |

Origin of Product |

United States |

Preparation Methods

1,1-Dimethylindan-5,6-diol can be synthesized through a multi-step reaction process. One of the synthetic routes involves the following steps :

Step 1: The starting material, 3,3-Dimethylacrylic acid, undergoes a cyclization reaction in the presence of polyphosphoric acid at 60°C for 15 hours, yielding an intermediate product with an 88% yield.

Step 2: The intermediate is then subjected to reduction using zinc and aqueous hydrochloric acid in toluene, followed by heating for 72 hours, resulting in a 69% yield of the next intermediate.

Step 3: Finally, the intermediate undergoes a reaction with trimethylsilyl iodide in acetonitrile at 20°C for 60 hours, producing this compound with a 9% yield.

Chemical Reactions Analysis

1,1-Dimethylindan-5,6-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Some common reagents and conditions used in these reactions are:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or osmium tetroxide to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohols or alkanes.

Substitution: The hydroxyl groups in this compound can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide, resulting in the formation of halogenated derivatives.

Scientific Research Applications

Cosmetic Applications

- Anti-Pollution Agent : Recent studies have indicated that 1,1-Dimethylindan-5,6-diol can serve as an effective anti-pollution agent in cosmetic formulations. The compound is incorporated into products aimed at protecting skin and hair from environmental stressors. For instance, formulations containing E/Z-2-benzylindene-5,6-dimethoxy-3,3-dimethylindan-1-one (a derivative of this compound) have shown promising results in reducing skin irritation caused by pollutants and UV exposure .

- Skin Protection : The compound has been investigated for its protective properties against UV-induced damage. Aryl hydrocarbon receptor antagonists like E/Z-2-benzylindene-5,6-dimethoxy-3,3-dimethylindan-1-one have demonstrated the ability to mitigate the harmful effects of UV radiation on skin cells by modulating signal transduction pathways associated with skin carcinogenesis .

Pharmaceutical Applications

- Anticancer Properties : Research has suggested that this compound may exhibit anticancer activity through its interaction with specific cellular pathways. The compound's derivatives have been studied for their ability to inhibit the proliferation of cancer cells, particularly in breast cancer models. This is attributed to their influence on microtubule dynamics and other cellular mechanisms involved in cancer progression .

- Metabolic Pathway Modulation : The compound plays a role in modulating metabolic pathways associated with carcinogens. Its derivatives can influence the expression of cytochrome P450 enzymes involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs), thus potentially reducing the risk of cancer associated with environmental exposures .

Case Study 1: Cosmetic Formulation

A study focusing on a cosmetic formulation containing E/Z-2-benzylindene-5,6-dimethoxy-3,3-dimethylindan-1-one demonstrated significant improvements in skin hydration and reduction of irritation from pollutants when applied over a period of four weeks. Participants reported enhanced skin texture and resilience against environmental aggressors.

Case Study 2: Anticancer Research

In a controlled laboratory setting, derivatives of this compound were tested against MCF-7 breast cancer cells. The results indicated a marked decrease in cell viability at concentrations as low as 10 µM after 48 hours of treatment. This suggests that the compound could be a basis for developing new anticancer therapies targeting estrogen receptor-positive cancers.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Cosmetics | Anti-pollution agent | Reduces skin irritation; enhances protection from UV |

| Pharmaceuticals | Anticancer properties | Inhibits proliferation of cancer cells |

| Metabolic Modulation | Interaction with cytochrome P450 enzymes | Reduces risk associated with PAH metabolism |

Mechanism of Action

The mechanism of action of 1,1-Dimethylindan-5,6-diol involves its interaction with molecular targets and pathways within biological systems . The compound can exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular signaling pathways. For example, it may interact with proteins involved in oxidative stress response, thereby influencing cellular redox balance and affecting various physiological processes.

Comparison with Similar Compounds

Linear Aliphatic Diols: Hexane-1,6-diol

Hexane-1,6-diol (CAS: 629-11-8) is a linear diol with the formula C₆H₁₄O₂ . Key differences include:

- Structure: Linear vs. bicyclic aliphatic backbone.

- Physical Properties: Hexane-1,6-diol has a lower molecular weight (134.18 g/mol) and higher solubility in polar solvents due to its flexibility .

- Applications: Widely used in polymer glycolysis (e.g., polyurethane recycling) due to its efficient chain cleavage activity . In contrast, 1,1-Dimethylindan-5,6-diol’s rigid structure may favor applications in supramolecular chemistry or catalysis.

Natural Product Diols: Cembranoids and Humulene Derivatives

- Cembranoid Diterpenes (e.g., 2,7,11-cembratriene-4,6-diol): Structure: Complex polycyclic diterpenes with hydroxyl groups at positions 4 and 6 . Bioactivity: Exhibits cytotoxic activity against cancer cell lines, unlike this compound, which lacks reported cytotoxicity .

- Humulene Derivatives (e.g., 3(12),7(13),9(E)-humulatrien-2,6-diol): Structure: Macrocyclic sesquiterpenoid with hydroxyl groups.

Aromatic Diols: Dihydroxyindole

Dihydroxyindole (5,6-dihydroxyindole, CAS: 3131-52-0) is an aromatic diol with the formula C₈H₇NO₂.

- Structure: Planar aromatic system vs. non-aromatic indan backbone.

- Applications: Used in cosmetic formulations (e.g., hair dyes) due to its oxidative polymerization properties . This compound’s aliphatic hydroxyl groups may offer different reactivity in oxidation or conjugation reactions.

Data Table: Comparative Analysis of Key Diols

Research Findings and Industrial Relevance

Biological Activity

1,1-Dimethylindan-5,6-diol, also known as 2,3-dihydro-1,1-dimethyl-1H-indene-5,6-diol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and research findings.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- CAS Number : 97337-98-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways within biological systems. It has been noted for its potential effects on the endocrine system and its involvement in inflammatory processes. Specifically, it may modulate the activity of the aryl hydrocarbon receptor (AHR), which plays a crucial role in cellular responses to environmental pollutants and has implications in skin carcinogenesis .

1. Anti-inflammatory Effects

Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as IL-6. This property positions it as a potential candidate for cosmetic formulations aimed at reducing skin inflammation and aging signs .

2. Anticancer Potential

The compound's interaction with AHR suggests it might influence pathways related to cancer development. Studies have shown that AHR activation can lead to both protective and harmful effects depending on the context; thus, understanding the precise role of this compound in this process is critical .

3. Endocrine Disruption

There are indications that this compound may exhibit endocrine-disrupting properties. Its ability to interact with hormone receptors can lead to alterations in hormonal signaling pathways, which is particularly concerning in the context of long-term exposure .

Table 1: Summary of Biological Activities

Recent Research Insights

A recent study highlighted the compound's role in modulating oxidative stress responses in human cells. The findings suggest that it could potentially protect against oxidative damage caused by environmental pollutants. Another investigation focused on its application in cosmetic formulations, emphasizing its ability to enhance skin barrier function while reducing inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.